Butyl ethyl titanate

Description

Contextualization of Titanium Alkoxides in Contemporary Chemistry

Titanium alkoxides, with the general formula Ti(OR)₄, are a class of organometallic compounds that are foundational to many areas of modern chemistry. They are perhaps most widely recognized as precursors for the synthesis of titanium dioxide (TiO₂), a material with vast applications ranging from pigments and sunscreens to photocatalysts. wikipedia.orgechemi.com The sol-gel process, which involves the controlled hydrolysis and condensation of titanium alkoxides, allows for the production of TiO₂ in various forms, including nanoparticles, thin films, and aerogels. psu.edugoogle.com

Beyond materials science, titanium alkoxides are pivotal in organic synthesis. Their Lewis acidic nature makes them effective catalysts for a variety of reactions. wikipedia.org For instance, titanium isopropoxide is a key component in the Sharpless epoxidation, a Nobel Prize-winning reaction for the asymmetric synthesis of chiral epoxides. noahchemicals.com Furthermore, titanium alkoxides, in conjunction with organoaluminum compounds, form Ziegler-Natta catalysts, which revolutionized the polymer industry and are used in the production of polyolefins like polyethylene (B3416737). nih.gov Their utility extends to acting as catalysts for esterification and transesterification reactions, as cross-linking agents, and as adhesion promoters for coatings. akaiyochemtech.comprimaryinfo.com

Significance of Mixed Alkoxy Titanates in Synthesis and Materials Science

Mixed alkoxy titanates, also known as heteroleptic titanates, are compounds where the titanium atom is bonded to more than one type of alkoxy group, such as in butyl ethyl titanate (dibutoxydiethoxytitanium). The significance of these mixed systems lies in the structural, steric, and electronic asymmetry introduced by the different alkyl groups. This asymmetry provides a powerful tool for fine-tuning the compound's reactivity and physical properties.

In synthesis, particularly through the sol-gel process, the different alkoxy groups can exhibit varying rates of hydrolysis. This differential reactivity allows for greater control over the condensation process, influencing the morphology and properties of the resulting oxide materials. psu.edu The presence of multiple ligands can also affect the coordination environment of the titanium center, which in turn impacts its catalytic activity. Research has shown that mixing titanium alkoxides with other metal complexes, such as those of tin, results in the formation of new heterobimetallic compounds with superior catalytic performance in polyesterification compared to the individual components. acs.org This enhanced reactivity underscores the importance of exploring mixed-ligand systems to develop more efficient catalysts. The development of single-source precursors (SSPs) containing multiple metals in one molecule is an expanding field, aiming to create complex oxides with a homogeneous distribution of elements. researchgate.netdiva-portal.org

Historical Overview of Titanium Alkoxide Research

The field of organotitanium chemistry gained significant momentum in the mid-20th century. A major breakthrough occurred in 1954 with the synthesis of titanocene (B72419) dichloride, the first stable organotitanium compound. This period also saw the revolutionary development of Ziegler-Natta catalysts, titanium-based systems that transformed polymer production. Early research predominantly focused on homoleptic alkoxides—those with four identical alkoxy groups—such as titanium tetrabutoxide and titanium tetraisopropoxide. noahchemicals.com

The initial applications for these compounds were as catalysts and as precursors for titanium dioxide. wikipedia.orgprimaryinfo.com As the understanding of their chemistry deepened, researchers began to explore modifications to the basic Ti(OR)₄ structure to tailor their properties for more specific applications. This led to the synthesis and study of mixed alkoxy titanates and other complex alkoxide structures. researchgate.netrsc.org The ability to systematically alter the steric and electronic environment around the titanium atom by introducing different alkoxy or other functional groups opened new avenues in catalysis and materials science, allowing for the design of precursors for advanced materials like ferroelectric bismuth titanate thin films and complex titanates with specific photocatalytic or ion-exchange properties. researchgate.netchemicalbook.comutk.edu

Interactive Data Tables

The following tables provide a comparison of this compound with its related homoleptic counterparts, Tetraethyl Titanate and Tetrabutyl Titanate.

Table 1: Chemical Identification

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (T-4)-dibutoxydiethoxytitanium | 93918-90-2 | C₁₂H₂₈O₄Ti | 284.22 |

| Tetraethyl Titanate | Titanium(IV) ethoxide | 3087-36-3 wikipedia.org | C₈H₂₀O₄Ti | 228.11 chemicalbook.com |

| Tetrabutyl Titanate | Titanium(IV) butoxide | 5593-70-4 chemicalbook.com | C₁₆H₃₆O₄Ti | 340.32 chemicalbook.com |

Table 2: Physical Properties

| Property | This compound | Tetraethyl Titanate | Tetrabutyl Titanate |

| Appearance | Data not available | Colorless liquid wikipedia.org | Colorless to light-yellow liquid chemicalbook.com |

| Boiling Point | Data not available | 150-152 °C @ 10 mmHg wikipedia.org | 310-314 °C google.com |

| Melting Point | Data not available | 54 °C wikipedia.org | -55 °C chemicalbook.com |

| Density | Data not available | 1.088 g/mL at 25 °C chemicalbook.com | 0.993 g/cm³ at 20 °C chemicalbook.com |

| Solubility | Data not available | Soluble in organic solvents; hydrolyzes readily wikipedia.orgchemicalbook.com | Miscible with many organic solvents; reacts with water akaiyochemtech.comechemi.com |

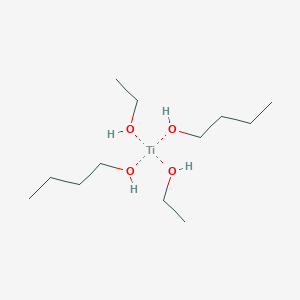

Structure

2D Structure

Properties

CAS No. |

93918-90-2 |

|---|---|

Molecular Formula |

C12H32O4Ti |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

butan-1-ol;ethanol;titanium |

InChI |

InChI=1S/2C4H10O.2C2H6O.Ti/c2*1-2-3-4-5;2*1-2-3;/h2*5H,2-4H2,1H3;2*3H,2H2,1H3; |

InChI Key |

WHKYTSAHPCLOOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCCCO.CCO.CCO.[Ti] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development for Butyl Ethyl Titanate

Alkoxide Exchange Reactions for Mixed Ligand Titanium(IV) Complexes

Alkoxide exchange reactions are a cornerstone in the synthesis of heteroleptic titanium alkoxides like butyl ethyl titanate. These reactions allow for the systematic replacement of one or more alkoxide groups on a titanium precursor with different ones, providing a pathway to precisely engineered molecular structures. The general principle involves the reaction of a titanium compound with an alcohol, leading to the substitution of an existing ligand. The inherent reactivity of titanium alkoxides facilitates these exchange processes, offering a degree of tunability in the synthesis of mixed ligand systems. This exchange behavior, however, necessitates careful selection of solvents, as any alcohol present in the reaction medium could potentially participate in unintended ligand exchange.

Transesterification, a specific class of alkoxide exchange, is a viable and widely utilized route for synthesizing this compound from a homoleptic titanate precursor, such as tetra-n-butyl titanate or tetraethyl titanate. In this process, the parent titanate is reacted with an alcohol containing the desired alternative alkyl group. For instance, this compound can be formed by reacting tetra-n-butyl titanate with ethanol (B145695) or, conversely, by reacting tetraethyl titanate with n-butanol. The reaction equilibrium is governed by the relative volatility of the alcohols. wikipedia.org

To drive the synthesis towards the desired mixed alkoxide, the more volatile alcohol liberated during the exchange is typically removed from the reaction mixture by distillation. wikipedia.org For example, in the conversion of an ethoxide to a butoxide, ethanol (boiling point: 78 °C) is more volatile than butanol (boiling point: 118 °C) and can be selectively evaporated. wikipedia.org The process can be catalyzed by various compounds, including other titanates themselves, which are known to be effective catalysts for transesterification reactions. miicron.com The kinetics of such reactions are influenced by temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net This method is advantageous for its potential to form various derivatives and control the final product composition through careful management of reaction conditions.

Table 1: Key Parameters in Transesterification for this compound Synthesis

| Parameter | Influence on Synthesis | Research Finding |

| Precursor Choice | Determines the starting alkoxide groups to be exchanged. | Can start with either tetra-n-butyl titanate or tetraethyl titanate. wikipedia.org |

| Reactant Alcohol | Introduces the new alkoxide group (ethoxy or butoxy). | The choice between ethanol and butanol depends on the starting precursor. wikipedia.org |

| Temperature | Affects reaction rate and equilibrium. | Higher temperatures generally increase the reaction rate. researchgate.net |

| Catalyst | Accelerates the exchange reaction to reach equilibrium faster. | Titanium alkoxides themselves can act as effective transesterification catalysts. miicron.comradtech.org |

| Pressure/Vacuum | Facilitates the removal of the more volatile alcohol byproduct. | Applying a vacuum helps to drive the reaction to completion by removing the displaced alcohol. wikipedia.org |

Alcoholysis and Co-alcoholysis Techniques

Alcoholysis is the fundamental reaction underpinning transesterification, referring broadly to the reaction of a metal alkoxide with an alcohol. wikipedia.org This technique can also be applied starting from non-alkoxide precursors, most commonly titanium tetrachloride (TiCl₄). In this approach, TiCl₄ is reacted directly with the desired alcohols. The reaction with a single alcohol, such as isopropanol, yields the corresponding homoleptic titanate and hydrogen chloride (HCl). wikipedia.org

For the synthesis of a mixed alkoxide like this compound, a "co-alcoholysis" technique can be employed. This involves reacting TiCl₄ with a stoichiometric mixture of n-butanol and ethanol. The reaction produces this compound, with the specific isomer distribution depending on the molar ratios of the alcohols, alongside HCl. To neutralize the corrosive HCl byproduct, a base such as ammonia (B1221849) is often added to the reaction system, which precipitates as ammonium (B1175870) chloride and can be subsequently removed. google.comchemicalbook.com

Another route involves the alcoholysis of metal amides. For example, titanium dialkylamides react smoothly and completely with alcohols at room temperature to yield the corresponding titanium alkoxides, liberating a dialkylamine. cdnsciencepub.com This method avoids the generation of HCl and can be a cleaner route to the desired products.

Control of Stoichiometry and Isomerism in Mixed this compound Formation

Achieving precise control over the stoichiometry and isomerism of this compound is critical for ensuring product consistency and performance. A random alkoxide exchange reaction between a titanium(IV) center and a mixture of butanol and ethanol can lead to a statistical distribution of products, including Ti(OBu)₄, Ti(OBu)₃(OEt), Ti(OBu)₂(OEt)₂, Ti(OBu)(OEt)₃, and Ti(OEt)₄.

Stoichiometric Control: Effective stoichiometric control is essential for targeting a specific mixed titanate, such as dibutoxydiethoxytitanium [Ti(OBu)₂(OEt)₂]. This is achieved by carefully managing the molar ratios of the reactants. atomiclayerdeposition.comumich.edu For example, reacting one mole of titanium tetrachloride with two moles of butanol and two moles of ethanol is the theoretical basis for forming Ti(OBu)₂(OEt)₂. Solution-based synthesis methods offer greater homogeneity and control over stoichiometry compared to solid-state reactions. googleapis.com However, the high reactivity of titanium alkoxides towards hydrolysis means that reactions must be conducted under anhydrous conditions to prevent the formation of titanium-oxo species, which would disrupt the intended stoichiometry. umich.edu

Isomerism Control: The term "butyl" can refer to four different structural isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl. wikipedia.org The specific isomer of butanol used as a precursor directly dictates the type of butoxy group incorporated into the final molecule. For example, reacting titanium tetrachloride with n-butanol and ethanol will yield isomers of n-butyl ethyl titanate. The steric and electronic properties of these different butyl groups can influence the reactivity and physical properties of the resulting titanate. While controlling the distribution of different mixed-ligand species (e.g., Ti(OBu)₃(OEt) vs. Ti(OBu)₂(OEt)₂) is challenging due to rapid ligand scrambling, careful control of reaction conditions and purification methods like vacuum distillation can help isolate specific products.

Table 2: Butyl Group Isomers Relevant to this compound Synthesis

| Isomer Name | IUPAC Name | Chemical Structure |

| n-butyl | butyl | −CH₂−CH₂−CH₂−CH₃ |

| sec-butyl | butan-2-yl | −CH(CH₃)−CH₂−CH₃ |

| isobutyl | 2-methylpropyl | −CH₂−CH(CH₃)₂ |

| tert-butyl | tert-butyl | −C(CH₃)₃ |

Source: Adapted from information on butyl group isomers. wikipedia.org

Development of Soluble and Stable this compound Precursors

The utility of this compound in applications such as sol-gel processing is heavily dependent on its solubility and stability. The compound's mixed-ligand nature, combining butoxy and ethoxy groups, gives it a hybrid polarity. This makes it soluble in a range of solvents, from nonpolar hydrocarbons to polar aprotic solvents, a distinct advantage in many formulations.

However, like most titanium alkoxides, this compound is highly susceptible to hydrolysis, reacting readily with moisture to form titanium oxides or oxo-alkoxide oligomers. This reactivity presents challenges for storage and handling. google.com To enhance precursor stability and prevent premature hydrolysis, chelating agents can be introduced. For example, adding glacial acetic acid or β-diketones like acetylacetone (B45752) can form more stable, chelated titanium complexes. google.com These chelating ligands can slow the rate of hydrolysis, ensuring the precursor remains soluble and reactive in a controlled manner, which is particularly important for creating homogeneous gels in sol-gel applications. Another strategy to improve solubility, particularly in aqueous or polar systems, involves reacting the titanate precursor with polyhydroxy alcohols like ethylene (B1197577) glycol or glycerol (B35011) to form more soluble derivatives. google.com

Green Chemistry Approaches to Alkyl Titanate Synthesis

Applying the principles of green chemistry to the synthesis of alkyl titanates like this compound aims to create more sustainable and environmentally benign manufacturing processes. royalsocietypublishing.orgkahedu.edu.in This involves strategies that prevent waste, maximize atom economy, use safer chemicals and solvents, and improve energy efficiency. royalsocietypublishing.orgorganic-chemistry.org

Key green chemistry approaches relevant to this compound synthesis include:

Atom Economy: Transesterification and alcoholysis reactions can have high atom economy if the displaced alcohol is recovered and reused. Catalytic routes are superior to stoichiometric ones as they minimize waste. kahedu.edu.inacs.org

Use of Safer Solvents: The reagents themselves—n-butanol and ethanol—can often serve as the reaction solvent, eliminating the need for other, potentially more hazardous organic solvents. mdpi.com Water can also be considered a green solvent in certain modified systems. organic-chemistry.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted reactions can accelerate synthesis, potentially allowing for lower temperatures and shorter reaction times. royalsocietypublishing.orgmdpi.comrsc.org

Solvent-Free Reactions: Mechanochemical methods, such as ball milling, offer a pathway to promote reactions in the solid state without any solvent, significantly reducing waste and environmental impact. rsc.org

Catalysis: Using recyclable, heterogeneous catalysts instead of homogeneous ones can simplify product purification and reduce waste streams. acs.org

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Titanate Synthesis |

| 1. Waste Prevention | Utilize catalytic routes and recycle the displaced alcohol byproduct in transesterification. kahedu.edu.in |

| 2. Atom Economy | Design syntheses where most atoms from the reactants are incorporated into the final product. kahedu.edu.in |

| 5. Safer Solvents & Auxiliaries | Use the reactant alcohols (butanol, ethanol) as the solvent, or explore solvent-free methods like ball milling. mdpi.comrsc.org |

| 6. Design for Energy Efficiency | Investigate microwave or ultrasonic irradiation to reduce reaction times and energy consumption. royalsocietypublishing.orgrsc.org |

| 9. Catalysis | Prefer catalytic reagents over stoichiometric ones; develop reusable heterogeneous catalysts. acs.org |

Source: Adapted from the 12 Principles of Green Chemistry. royalsocietypublishing.orgkahedu.edu.inorganic-chemistry.org

Mechanistic Investigations of Butyl Ethyl Titanate Reactivity

Hydrolysis and Condensation Mechanisms of Butyl Ethyl Titanate Systems

The transformation of this compound into inorganic materials proceeds through hydrolysis and condensation, fundamental reactions in sol-gel chemistry. rsc.orgpsu.edu This process begins with the reaction of the titanium alkoxide with water, leading to the formation of hydroxylated titanium species, which then interconnect through condensation to form a Ti-O-Ti inorganic network. psu.edu

Kinetics of Hydrolysis in Mixed Solvents

The hydrolysis of titanium alkoxides like this compound is a complex process influenced by factors such as solvent, temperature, and water concentration. psu.edukoreascience.kr The reaction is generally vigorous and exothermic. psu.edu In solvent systems, particularly mixed alcohols, the kinetics are affected by the solvent's ability to interact with the titanium center. rsc.orgrsc.org For instance, studies on titanium tetraethoxide (Ti(OEt)₄) in ethanol (B145695) have shown that the hydrolysis can be treated as a pseudo-first-order reaction when water is in excess. koreascience.kr

The rate of hydrolysis is also dependent on the solvent composition. Studies on related polyoxovanadate-alkoxide clusters have shown that solvent-solvent interactions in mixed solvent systems (e.g., propylene (B89431) carbonate and acetonitrile) can lead to non-ideal behavior and significantly alter electron transfer kinetics, a principle that can be extended to the hydrolysis environment of this compound. rsc.orgrsc.org The rate constants are influenced by temperature, following the Arrhenius equation, and activation parameters can be determined from this dependence. koreascience.krkoreascience.kr For Ti(OEt)₄, the activation enthalpy (ΔH‡) has been reported to be 56.1 kJ/mol. koreascience.kr

Table 1: Activation Parameters for the Hydrolysis of Various Titanium Alkoxides

| Compound | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) | Reference |

|---|---|---|---|

| Titanium tetraethoxide (Ti(OEt)₄) | 56.1 | -110 x 10⁻³ | koreascience.kr |

| Titanium isopropoxide (Ti(OⁱPr)₄) | 58.2 | -83.7 x 10⁻³ | koreascience.kr |

| Titanium n-propoxide (Ti(OⁿPr)₄) | 25.5 | -233 x 10⁻³ | koreascience.kr |

| Titanium n-butoxide (Ti(OⁿBu)₄) | 19.7 | -207 x 10⁻³ | koreascience.kr |

This table presents comparative activation parameters for the hydrolysis of different titanium alkoxides, providing insight into the relative reactivity influenced by the alkoxy group structure. Data sourced from Park et al. koreascience.kr

Pathways of Oligomerization and Polymeric Network Formation

Following the initial hydrolysis step, where alkoxy groups are replaced by hydroxyl (-OH) groups, condensation reactions lead to the formation of oligomers and eventually a polymeric network. psu.edu This occurs through two primary pathways:

Olation: A reaction between a titanium-hydroxyl (Ti-OH) group and a titanium-alkoxy (Ti-OR) group, eliminating an alcohol molecule (ROH) to form a Ti-O-Ti bridge.

Oxolation: A reaction between two Ti-OH groups, which eliminates a water molecule (H₂O) to form a Ti-O-Ti bridge. psu.edu

The relative rates of these condensation reactions, compared to the hydrolysis rate, determine the structure of the resulting polymeric material. rsc.org In solutions, titanium alkoxides can exist as oligomers through alkoxy bridging. snu.ac.kr Theoretical studies on titanium methoxide (B1231860) dimers have shown that hydrolysis tends to occur at the terminal methoxy (B1213986) groups, preserving the dimeric structure during the initial substitution phase. nih.govpsu.eduresearchgate.net As condensation proceeds, these small oligomers link together, increasing in size and complexity and eventually forming the interconnected inorganic network characteristic of a gel. psu.edu

Influence of Alkoxy Group Lability on Reaction Rate

The reactivity of this compound is directly related to the lability of its butoxy and ethoxy groups. The rate of hydrolysis and condensation is influenced by the steric bulk and electronic effects of these alkyl groups. psu.edusnu.ac.kr Generally, alkoxides with larger, bulkier alkyl groups, like butoxide, tend to hydrolyze more slowly than those with smaller groups like ethoxide due to increased steric hindrance around the titanium center. psu.edu This difference in reactivity can lead to preferential hydrolysis of the ethoxy groups in this compound.

However, kinetic data shows a more complex picture. For instance, the activation energy for hydrolysis is lower for titanium n-butoxide than for titanium tetraethoxide, suggesting a faster reaction under certain conditions, which may be attributed to electronic factors or the specifics of the transition state. koreascience.kr The presence of mixed alkoxy groups introduces an asymmetry that influences its reactivity profile compared to homoleptic analogs like tetrabutyl titanate. This differential reactivity can be exploited to control the condensation pathway and the final structure of the oxide material.

Ligand Exchange Dynamics in this compound Complexes

The butoxy and ethoxy groups on this compound can be replaced by other functional groups through ligand exchange reactions. This is a common strategy to modify the precursor's reactivity. acs.org Ligands such as α-hydroxy acids, β-diketones, and other alcohols can be introduced. acs.orgresearchgate.netcapes.gov.br

The dynamics of this exchange are often rapid and can be a prerequisite for certain catalytic applications. acs.org For example, in some aldol (B89426) addition reactions, a dynamic exchange between a titanium alkoxide and an α-hydroxy acid was found to be essential, as pre-formed, stable complexes were less effective. acs.org In solution, β-diketonate derivatives of titanium alkoxides can undergo ligand redistribution, leading to an equilibrium mixture of different species. researchgate.netcapes.gov.br The position of this equilibrium can depend on the nature of the alkoxy groups; for instance, with bulkier isopropoxide groups, mononuclear species are favored, whereas with less bulky methoxide, ethoxide, or n-propoxide groups, binuclear complexes are more readily observed. researchgate.netcapes.gov.br This dynamic behavior is crucial for controlling the subsequent hydrolysis and condensation steps.

Chelation Effects and Stability of this compound Derivatives

The reactivity of this compound can be effectively controlled through chelation. Chelating ligands, which are molecules that can form multiple bonds with the central titanium atom, significantly increase the stability of the complex and reduce its hydrolysis rate. rsc.orgnih.gov Common chelating agents include acetylacetone (B45752) (a β-diketone) and acetic acid (a carboxylate). nih.gov

When acetylacetone reacts with a titanium alkoxide, it replaces one or more alkoxy groups to form a stable, chelated complex. capes.gov.br This increased stability is due to the formation of a ring structure with the titanium atom, which is entropically favorable (the chelate effect). cdnsciencepub.com The coordination of the chelating ligand to the titanium center hinders the approach of water molecules, thereby slowing down hydrolysis and condensation. nih.gov This stabilizing effect allows for better control over the sol-gel process, enabling the formation of uniform coatings and nanoparticles. nih.gov Similarly, acetate (B1210297) ligands from acetic acid can exhibit strong chelation, stabilizing the complex compared to monodentate alkoxides. The use of chelating agents like triethanolamine (B1662121) and acetylacetone can produce highly stable aqueous solutions of titanium chelates. google.com

Table 2: Effect of Chelating Agents on Titanium Alkoxide Stability

| Chelating Agent | Effect on Reactivity | Mechanism of Stabilization | Reference |

|---|---|---|---|

| Acetylacetone (acac) | Reduces hydrolysis and condensation rates | Forms stable chelate rings, increasing coordination number and steric hindrance. | rsc.orgcapes.gov.br |

| Acetic Acid | Reduces hydrolysis rate | Acetate ligands form strong chelate bonds with the titanium center. | nih.gov |

| Ethyl Acetoacetate (EAcAc) | Decreases particle agglomeration | Coordination of the ligand to the titanium alkoxide hinders hydrolysis and condensation. | nih.gov |

| Triethanolamine | Improves aqueous solution stability | Forms stable chelate complexes, often in conjunction with other ligands like acetylacetone. | google.com |

This table summarizes the stabilizing effects of common chelating agents on titanium alkoxide precursors. The data is compiled from multiple sources that investigate the modification of titanium alkoxides for controlled sol-gel processing. rsc.orgcapes.gov.brnih.govgoogle.com

Theoretical Elucidation of Reaction Transition States and Intermediates

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the reaction mechanisms of titanium alkoxides. nih.govpsu.eduresearchgate.net These theoretical models help to characterize the high-energy, short-lived transition states and intermediates that are difficult to observe experimentally.

For the hydrolysis reaction, calculations show that the process begins with the coordination of water molecules to the titanium atom, forming five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) intermediates. nih.govpsu.eduresearchgate.net The energy barriers for the hydrolysis and condensation of titanium alkoxides are substantially lower than for analogous silicon alkoxides, which is consistent with experimental observations of their higher reactivity. nih.govpsu.eduresearchgate.net

Theoretical investigations of oligomerized titanium alkoxides suggest that hydrolysis preferentially occurs at the terminal alkoxy groups rather than the bridging ones. nih.govpsu.eduresearchgate.net For condensation reactions, the energy barriers are also significantly lower for titanium systems compared to silicon. nih.govresearchgate.net These computational models can also predict the influence of different ligands on reactivity. For example, DFT studies on ethylene (B1197577) polymerization catalyzed by titanium chelating alkoxide complexes have shown that interactions between the metal center and other parts of the ligand can lower the activation energy for key reaction steps. acs.org

Catalytic Efficacy of Butyl Ethyl Titanate in Organic and Polymer Chemistry

Esterification and Transesterification Catalysis

Butyl ethyl titanate and related titanium alkoxides are effective catalysts for both esterification and transesterification reactions, which are fundamental processes in the production of esters, polyesters, and biodiesel. patildyestuff.commiicron.com

Kinetic Studies of this compound Catalyzed Reactions

Kinetic studies are crucial for understanding the reaction rates and optimizing process conditions for esterification and transesterification catalyzed by titanium alkoxides. While specific kinetic data for this compound is not extensively detailed in the provided search results, the kinetics of similar titanate catalysts, such as tetrabutyl titanate (TBT), provide valuable insights.

For instance, the transesterification of biodiesel with isobutanol catalyzed by tetrabutyl titanate was found to have an activation energy of 48.93 kJ·mol⁻¹. researchgate.net In another study on the esterification of adipic acid and ethylene (B1197577) glycol using TBT, the reaction was detailed through an eight-step mechanism with kinetic data measured between 403 K and 433 K. researchgate.net The esterification of lauric acid with ethanol (B145695) catalyzed by a different system showed that the pseudo-homogeneous model could accurately predict the reaction process. researchgate.net

Kinetic investigations into the synthesis of butyl levulinate have shown that reactions catalyzed by titanates can follow non-elementary irreversible kinetics. portalabpg.org.brmdpi.com The activation energy for the formation of pseudo butyl levulinate and butyl levulinate using a different catalytic system was reported to be 3 and 50 kJ/mol, respectively, highlighting the influence of the catalyst on reaction barriers. scielo.org.co

Table 1: Activation Energies for Titanate-Catalyzed Esterification and Transesterification Reactions

| Reactants | Catalyst | Activation Energy (Ea) | Reference |

| Biodiesel and Isobutanol | Tetrabutyl Titanate | 48.93 kJ·mol⁻¹ | researchgate.net |

| Adipic Acid and Ethylene Glycol | Tetrabutyl Titanate | Not specified | researchgate.net |

| Lauric Acid and Ethanol | CTAB–DES | Not specified | researchgate.net |

| Levulinic Acid and Butanol | Not specified | 3 kJ/mol (pseudo butyl levulinate), 50 kJ/mol (butyl levulinate) | scielo.org.co |

This table is illustrative and based on data for related titanate catalysts.

Mechanistic Probes of Catalytic Esterification and Transesterification

The mechanism of esterification and transesterification catalyzed by titanium alkoxides like this compound generally involves the coordination of the carbonyl oxygen of the ester or carboxylic acid to the Lewis acidic titanium center. researchgate.net This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol.

Under basic conditions, transesterification proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com An alkoxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to form the new ester. masterorganicchemistry.com

Under acidic conditions, the mechanism is more complex, often following a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) pathway. masterorganicchemistry.com In the context of titanate catalysis, the Lewis acidic titanium atom serves a similar role to a proton in activating the carbonyl group. researchgate.net

For titanate-catalyzed reactions, a proposed mechanism involves the formation of a four-centered transition state where the metal center of the alkoxide coordinates to the carbonyl oxygen of the ester, and an alkoxy ligand from the catalyst attacks the carbonyl carbon of the ester. researchgate.net Theoretical studies on tetraethoxy titanium catalyzed poly(ethylene terephthalate) (PET) polycondensation suggest an activation energy of 15.47 kcal/mol for this coordination mechanism. researchgate.net

In the transesterification of triglycerides catalyzed by zinc carboxylates, a related metal-catalyzed system, the preferred mechanism involves the initial coordination of methanol, a carboxylate shift, and the co-coordination of the triglyceride with an alkoxide-like moiety. conicet.gov.ar

Catalytic Performance in Polyester (B1180765) Synthesis

This compound and other titanium alkoxides are widely used as catalysts in the synthesis of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). patildyestuff.comakaiyochemtech.com They are effective in both the initial esterification/transesterification stage and the subsequent polycondensation stage. google.com

In the production of PBT, tetra(n-butyl)titanate (TNBT) is a commonly used catalyst. google.com However, its susceptibility to hydrolysis can be a drawback. google.com this compound is also utilized in polyester synthesis, where it aids in polycondensation processes. The use of titanate catalysts generally leads to high reaction rates and yields. miicron.commiicron.com For example, in the synthesis of poly(ethylene furanoate) (PEF), tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS) were found to be the most effective catalysts for the polycondensation stage. rsc.org

A study on the synthesis of polybutylene succinate (B1194679) (PBS) using TBT supported on activated carbon demonstrated a 24.7% increase in catalytic efficiency compared to unsupported TBT. mdpi.com This highlights the potential for improving the performance of titanate catalysts through heterogenization.

Table 2: Performance of Titanate Catalysts in Polyester Synthesis

| Polyester | Catalyst | Key Findings | Reference |

| Polybutylene Terephthalate (PBT) | Tetra(n-butyl)titanate (TNBT) | Widely used, but susceptible to hydrolysis. | google.com |

| Polyethylene Terephthalate (PET) | Tetraethoxy Titanium | Theoretical activation energy of 15.47 kcal/mol for polycondensation. | researchgate.net |

| Poly(ethylene furanoate) (PEF) | Tetrabutyl Titanate (TBT), Titanium(IV) Isopropoxide (TIS) | Most effective catalysts for the polycondensation stage. | rsc.org |

| Polybutylene Succinate (PBS) | TBT on Activated Carbon | 24.7% increased catalytic efficiency compared to unsupported TBT. | mdpi.com |

Polymerization Processes Initiated or Catalyzed by this compound

Beyond polyester synthesis, this compound and its analogs are instrumental in other polymerization reactions, including ring-opening polymerization and coordination polymerization.

Ring-Opening Polymerization (ROP) Studies

Titanium-based catalysts, including titanate esters, are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide to produce biodegradable polymers such as polycaprolactone (B3415563) (PCL) and polylactic acid (PLA). researchgate.netnih.gov The mechanism typically involves a coordination-insertion pathway. nih.gov

While some ROP approaches use butyl titanate, the most common catalyst is stannous octoate. researchgate.net However, concerns about metal residues have led to increased interest in alternative catalysts. researchgate.net Studies on titanium complexes of the type Ti(OR)₂X₂ have shown that their catalytic activity in the ROP of ε-caprolactone is influenced by the nature of the 'X' ligand, with isopropoxy groups leading to higher conversion than chlorine atoms. nih.gov

Kinetic studies of the ROP of ε-caprolactone initiated by tin(II) octoate/n-hexanol have been performed using non-isothermal differential scanning calorimetry (DSC), with average activation energies in the range of 64.9–80.4 kJ/mol. tandfonline.com Polymetallic titanium clusters have also been investigated as catalysts for the ROP of rac-lactide, with bimetallic complexes showing higher activity than tetrametallic ones. hw.ac.uk

Coordination Polymerization Mechanisms

Coordination polymerization, often utilizing Ziegler-Natta catalysts, is a key process for producing stereoregular polymers like linear polyethylene and isotactic polypropylene. scribd.comalmerja.net These catalysts typically consist of a transition metal compound, such as a titanium halide, and an organoaluminum compound. scribd.comalmerja.net

The mechanism of coordination polymerization involves the formation of a complex between the monomer and the transition metal center. scribd.comalmerja.net The monomer then inserts into the metal-alkyl bond, leading to chain growth. scribd.compurdue.edu The catalyst provides a template for the growth of a linear polymer with controlled stereochemistry. purdue.edu

While the classic Ziegler-Natta systems involve titanium halides, other organotitanium compounds, including alkoxides, can also be used. almerja.net The initiating species is a metal-alkyl complex, and propagation proceeds through the consecutive insertion of monomer molecules into a polarized titanium-carbon bond. uomustansiriyah.edu.iq Termination can be achieved by introducing agents like water or hydrogen. uomustansiriyah.edu.iq

Role as Ziegler-Natta Co-catalyst Systems

Titanium-based catalysts are foundational to Ziegler-Natta polymerization, a critical process for producing polyolefins. google.com Organic titanates, including butyl titanate derivatives, serve as essential components in these complex catalyst systems. sdeastsunrise.comrubbernews.com They are often used as co-catalysts or precursors in the generation of highly efficient, titanium-based Ziegler-Natta catalysts. chemceed.comgoogle.com

In one established method for preparing a magnesium-supported Ziegler-Natta catalyst, titanium tetrabutoxide is reacted with magnesium diethoxide to form a hydrocarbon-soluble precursor complex. acs.org This complex is subsequently decomposed by the addition of an organoaluminum compound like ethyl aluminum dichloride (EADC) to yield the final catalyst. acs.org The use of titanium alkoxide blends, such as titanium tetrachloride combined with tetra-n-butyl titanate (TNBT), is another strategy employed to control the morphology and performance of the resulting catalyst, although efforts are ongoing to develop less complex, single-component titanium precursors to reduce cost and solvent waste. google.com The catalytic activity in these systems stems from the titanium center, which facilitates the polymerization of olefins. miicron.com

Research has demonstrated that the preparation of these catalysts involves the initial formation of a hetero-bimetallic complex, such as Mg(OR)₂·Ti(OR)₄ (where R can be ethyl and n-butyl groups), followed by a ligand exchange and precipitation process upon reaction with the activator. acs.org The resulting catalyst's particle size and morphology, which are crucial for the final polymer's properties, are heavily influenced by these initial reaction steps. acs.org

Cross-linking and Gelling Agent Applications in Polymeric Systems

This compound and related titanate esters are highly effective cross-linking agents for a wide array of polymers, enhancing properties such as thermal stability, mechanical strength, and adhesion. chemceed.compatildyestuff.com The fundamental mechanism involves the reaction of the titanate with nucleophilic functional groups present on polymer chains, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups. chempoint.com This reaction forms a durable, three-dimensional network structure within the material. chempoint.com

The versatility of titanate cross-linkers allows them to be used with numerous polymers, including:

Cellulose derivatives dar-techinc.com

Polyvinyl alcohols dar-techinc.com

Polyesters dar-techinc.com

Epoxies and Phenolics miicron.commiicron.com

Silicone resins miicron.commiicron.com

In silicone-based, heat-resistant paints, the incorporation of organic titanates like butyl titanate enables the paint to cure at room temperature, a significant advantage over traditional systems that require baking. dar-techinc.com The curing mechanism involves the formation of stable titanium-oxygen-silicon (Ti-O-Si) linkages, which create a film that remains resistant to thermal decomposition at temperatures exceeding 400°C. dar-techinc.com For coatings designed to withstand even higher temperatures (up to 600°C), the titanate film hydrolyzes over time and upon heating, leaving a totally inorganic, polymeric titanium oxide layer that bonds the pigment to the substrate. dar-techinc.com

In more complex systems like waterborne acrylic-epoxy resins, modified tetrabutyl titanate has been shown to induce a two-stage cross-linking process. researchgate.net Initially, the titanate reacts with hydroxyl groups on the acrylic resin. Subsequently, amino groups introduced via the titanate modifier open the epoxide rings of the epoxy resin, creating a secondary, denser cross-linked network that significantly enhances the coating's corrosion resistance. researchgate.net

Table 1: Overview of Titanate Cross-linking Applications and Mechanisms

| Polymer System | Titanate Compound | Cross-linking Mechanism | Resulting Improvement | Source(s) |

|---|---|---|---|---|

| Silicone Resins | Butyl Titanate, Polybutyl Titanate | Formation of Ti-O-Si bonds | Air-drying capability, heat resistance up to 600°C | dar-techinc.com |

| Waterborne Acrylic-Epoxy Resin | Modified Tetrabutyl Titanate | 1. Reaction with -OH groups. 2. Ring-opening of epoxide by amino groups. | Enhanced corrosion resistance | researchgate.net |

| General -OH, -COOH, -NH₂ Polymers | Titanate Esters | Reaction with nucleophilic polymer functional groups | Increased rigidity, chemical/heat resistance | chempoint.com |

| Wire Enamels | Isopropyl Titanate, Butyl Titanate | Cross-linking of polyester or polyester-amide resins | High-temperature performance | dar-techinc.commiicron.com |

Titanate esters are pivotal in modifying the flow (rheological) properties of various formulations and in creating structured gels. researchgate.net A prominent application is in hydraulic fracturing fluids for the oil and gas industry. Here, titanates act as effective cross-linkers for dispersions of guar (B607891) gum and its derivatives. dar-techinc.commiicron.com The cross-linking of the hydroxyl groups on the polysaccharide chains leads to the formation of a high-viscosity aqueous gel. miicron.com This gel is capable of transmitting hydraulic pressure and transporting proppant into subterranean fractures. dar-techinc.com A key feature in this application is the ability to achieve delayed and reversible cross-linking, which allows the fluid to be pumped at low viscosity before the gel structure fully develops. dar-techinc.com

Titanates are also used to synthesize polymers that function as rheology modifiers in solvent-based coatings. google.comgoogle.com For instance, tetra-butyl titanate can catalyze the condensation reaction between a polyacrylic acid and an alcohol (like 1-octanol) to produce a polyester. google.com This resulting polymer, when added to a non-aqueous formulation, modifies its viscosity and flow behavior. google.com

Furthermore, titanate alkoxides can form gelling networks in non-aqueous systems. google.com Gels can be formed from a mixture of a suitable titanium alkoxide, a hydroxyl-functionalized amodimethicone polymer, and an oil. google.com The titanate facilitates the creation of a dynamic, non-covalent network that entraps the liquid phase, transforming it into a semi-solid gel. google.com

Selective Catalysis in Fine Chemical Synthesis

The Lewis acidic character of the titanium atom makes this compound and its analogs effective catalysts for various reactions in fine chemical synthesis, most notably esterification and transesterification. researchgate.netrsc.org They are widely used to produce polyesters, plasticizers, and various specialty esters. sdeastsunrise.compatildyestuff.com Compared to some traditional catalysts, titanates offer high catalytic activity and efficiency, often with low toxicity. sdeastsunrise.comchemicalbook.com The catalytic mechanism involves the coordination of the titanium center to the carbonyl oxygen of the carboxylic acid or ester, facilitating nucleophilic attack by an alcohol.

In the synthesis of polyesters such as poly(ethylene furanoate) (PEF), a biobased polyester, titanate catalysts like tetrabutyl titanate (TBT) have proven to be highly effective in the polycondensation stage, leading to a significant increase in the polymer's intrinsic viscosity and molecular weight. rsc.org Similarly, in the production of poly(butylene terephthalate) (PBT), titanate-based catalyst systems are employed to facilitate both the initial ester interchange and the final polycondensation stages. googleapis.com

Beyond polyesterification, titanates are used to prepare other types of selective catalysts. For example, tetrabutyl titanate is a precursor in the synthesis of titanium silicalite catalysts (e.g., TS-1, Ti-Beta). icm.edu.pl These materials are highly active and selective catalysts for oxidation reactions, such as the epoxidation of alkenes using hydrogen peroxide as a green oxidant. icm.edu.pl

Recent research also highlights the use of modified titanate-based catalysts for specific, selective transformations. A titania nanotube-bonded sulfamic acid catalyst, prepared from a titanate precursor, demonstrated excellent activity and high selectivity (99.6%) in the synthesis of n-butyl levulinate, a valuable biofuel component, from levulinic acid. nih.govfrontiersin.org This demonstrates the potential for designing tailored titanium catalysts for specific fine chemical production. researchgate.netrsc.org

Table 2: Performance of Catalysts in Poly(ethylene furanoate) Synthesis

| Catalyst (400 ppm) | Type | Transesterification (Methanol Distilled) | Polycondensation (Intrinsic Viscosity) | Final Polymer Color | Source |

|---|---|---|---|---|---|

| Tetrabutyl titanate (TBT) | Titanate | High rate | Most effective | Highest coloration | rsc.org |

| Titanium(IV) isopropoxide (TIS) | Titanate | High rate | Most effective | Highest coloration | rsc.org |

| Dibutyltin(IV) oxide (DBTO) | Organotin | High rate | Less effective than titanates | Lower coloration | rsc.org |

| Tin(II) 2-ethylhexanoate (B8288628) (TEH) | Organotin | Slowest rate | Least effective | Lower coloration | rsc.org |

Butyl Ethyl Titanate As a Precursor in Advanced Materials Science

Chemical Vapor Deposition (CVD) Precursor Studies

While sol-gel is a prominent method, butyl ethyl titanate and similar titanium alkoxides are also investigated as precursors for Chemical Vapor Deposition (CVD). CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Titanium alkoxides like ethyl titanate and titanium isopropoxide have been used in MOCVD (Metal-Organic Chemical Vapor Deposition) to deposit titanate thin films such as lead titanate (PbTiO3) and strontium titanate (SrTiO3). windows.netresearchgate.net These materials possess important ferroelectric and dielectric properties. For instance, lead titanate can be deposited by reacting ethyl titanate and lead vapor in the presence of oxygen and nitrogen at temperatures between 500–800°C. windows.netresearchgate.net

The development of liquid precursors is advantageous for CVD as they offer more reproducible vapor delivery compared to solid precursors. harvard.edu While this compound itself is a liquid, research has also focused on creating novel liquid mixed-ligand beta-diketonate precursors for various metals to improve the CVD process. harvard.edu The general principle involves transporting the precursor in the gas phase to a reaction chamber where it decomposes on a heated substrate, forming a thin film. rsc.org

Surface Modification of Inorganic Substrates

This compound and related organotitanates are effective agents for modifying the surface properties of inorganic substrates. This is particularly relevant for improving adhesion and altering the wettability of surfaces.

Enhanced Adhesion and Wettability Studies

Organotitanates can act as adhesion promoters or primers, creating a durable bond between an inorganic substrate and an organic coating, such as paint or adhesive. The mechanism often involves the hydrolysis of the titanate's alkoxy groups by surface moisture on the substrate, leading to the formation of a titanium-oxygen bond with the substrate. The organic part of the titanate molecule can then interact with the subsequently applied organic coating.

Studies have shown that primer compositions containing tetraalkyltitanates can significantly improve the adhesion of various paints to different substrates. google.com These primers are typically applied as a very thin layer. google.com The use of organic titanates in anticorrosion coating compositions has also been explored, where they can improve the adhesion of coatings in aqueous systems. google.com

The surface energy and wettability of a substrate can also be modified. While silanes are widely studied for creating hydrophobic or hydrophilic surfaces, titanates can also play a role in altering surface characteristics. gelest.comgelest.com For example, TiO2-containing organic-inorganic copolymers have been shown to exhibit reversible wettability, switching between hydrophobic and hydrophilic states under UV irradiation. researchgate.net This is attributed to a photo-induced change in the titanium's oxidation state. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C12H28O4Ti |

| Titanium dioxide | TiO2 |

| Silicon dioxide (Silica) | SiO2 |

| Aluminum oxide (Alumina) | Al2O3 |

| Tetraethyl orthosilicate (B98303) (TEOS) | C8H20O4Si |

| Tetrabutyl titanate | C16H36O4Ti |

| Titanium isopropoxide | C12H28O4Ti |

| Lead titanate | PbTiO3 |

| Strontium titanate | SrTiO3 |

| Acetylacetone (B45752) | C5H8O2 |

| Ethyl titanate | C8H20O4Ti |

| Titanium tetrachloride | TiCl4 |

| Nickel oxide | NiO |

| Manganese dioxide | MnO2 |

| Copper(II) oxide | CuO |

Surface Grafting and Functionalization Strategies

This compound serves as a versatile precursor in the surface modification of various materials, enabling the enhancement of their properties through grafting and functionalization. These strategies are pivotal in tailoring the surface chemistry of substrates for specific applications in catalysis, composites, and electronics. The reactivity of the titanate ester, driven by the hydrolysis and condensation of its alkoxy groups, allows for the covalent attachment of titanium dioxide or more complex organometallic species onto a surface.

One primary strategy involves the use of titanate coupling agents to modify the surface of fillers and reinforcements used in polymer composites. researchgate.net The titanate molecule acts as a molecular bridge, forming strong bonds with both the inorganic filler surface and the organic polymer matrix. This interfacial bonding improves the dispersion of the filler, enhances adhesion, and ultimately leads to composite materials with superior mechanical properties. researchgate.netmcc-hamburg.de

Another significant approach is surface-initiated polymerization (SIP), specifically surface-initiated atom transfer radical polymerization (SI-ATRP). In this technique, a surface is first treated to anchor initiator molecules. Polymer chains are then "grafted-from" the surface. While direct use of this compound is not explicitly detailed, related titanates are used to functionalize surfaces like nanoparticles (e.g., TiO₂, BaTiO₃, Al₂O₃) prior to grafting various polymers such as polymethyl methacrylate (B99206) (PMMA) or polystyrene (PS). mdpi.comacs.org This method allows for the creation of polymer brushes with controlled density and thickness, profoundly altering the surface properties. nsf.gov

Functionalization can also be achieved by creating self-assembled monolayers (SAMs). For titanium-based materials, this often involves pre-coating a surface with a material like gold to facilitate the assembly of thiol-modified molecules. nih.gov However, direct functionalization of titanium oxide surfaces, which can be formed from precursors like this compound, is also a key area of research. nih.gov The goal is often to immobilize bioactive molecules or other functional groups to impart specific functionalities, such as improved biocompatibility. nih.govnih.gov The methods for functionalizing surfaces are diverse and can be broadly categorized as covalent and non-covalent approaches. nih.govresearchgate.net Covalent attachment, facilitated by the reactive nature of titanates, offers a stable and durable platform for advanced materials. acs.orgresearchgate.net

Research has shown that titanate precursors, including butyl and ethyl titanates, are used to synthesize titanosilicate zeolites, which are effective catalysts. researchgate.net The grafting of titanium sites onto materials like mesoporous silica (B1680970) (e.g., SBA-15) or zeolites can create highly accessible and well-ordered catalytic centers for reactions like olefin epoxidation. researchgate.netscientific.net

Development of High-Performance Coatings and Composite Materials

This compound and its related organotitanates are instrumental in the formulation of advanced coatings and composite materials. Their utility stems from their ability to act as cross-linking agents, adhesion promoters, and precursors for inorganic phases, thereby enhancing the performance and durability of the final products. mcc-hamburg.describd.compatildyestuff.com

In composite materials, poly butyl titanate (PBT) is used to improve the mechanical properties, such as strength and durability. mcc-hamburg.de It enhances the interfacial adhesion between inorganic fillers (e.g., talc, glass fibers) and polymer matrices (e.g., polypropylene, polyester (B1180765) resins). researchgate.netmcc-hamburg.de The titanate facilitates better stress transfer from the matrix to the filler, which is crucial for high-performance applications in the aerospace, automotive, and sporting goods industries. mcc-hamburg.de Furthermore, butyl titanate is a key ingredient in the sol-gel synthesis of composite photocatalytic materials, where it serves as the precursor for the titanium dioxide (TiO₂) component, often combined with materials like graphene, silica (SiO₂), or ferric oxide (γ-Fe₂O₃). google.comresearchgate.net

The incorporation of titanates into coating formulations leads to significant improvements in adhesion, hardness, and thermal stability. miicron.comspecialchem.com They can cross-link with various resin binders that possess hydroxyl (-OH) functional groups, such as silicones, polyesters, and epoxies. borica.com This cross-linking action creates a robust three-dimensional network within the coating film. As an adhesion promoter, this compound enhances the bond between the coating and a wide range of substrates, including metal, glass, and plastics. mcc-hamburg.detistatic.com

One of the earliest and most significant applications of organic titanates is in the formulation of heat and corrosion-resistant paints. dar-techinc.com Coatings based on butyl titanate, often in its polymeric form, can withstand service temperatures up to 600°C. dar-techinc.com

These high-temperature coatings are typically formulated with metallic pigments, such as leafing aluminum, and a binder system involving the organic titanate. scribd.comdar-techinc.com The titanate acts as a binder that, upon heating, hydrolyzes and condenses to form a thin, inorganic film of titanium dioxide. dar-techinc.com This ceramic-like layer binds the pigment flakes together and to the substrate, providing protection at elevated temperatures after all organic components have been pyrolyzed. dar-techinc.com For optimal performance, surface preparation, such as shot-blasting to achieve a rust-free surface, is critical for ensuring adequate adhesion. dar-techinc.com

Butyl titanate is also used to modify silicone-based heat-resistant paints. A major advantage of this combination is that it enables the silicone resin to cure at room temperature, whereas traditional silicone paints require baking at high temperatures. scribd.comdar-techinc.com The titanate compound, such as isopropyl or butyl titanate, catalyzes the curing process through the formation of stable Ti-O-Si linkages, resulting in a film that resists thermal decomposition. borica.comdar-techinc.com

For corrosion resistance, titanates improve the protective properties of coatings by enhancing adhesion to metal substrates and acting as a cross-linker for the binder resin. miicron.comborica.com Zinc-rich primers formulated with butyl titanate can provide excellent corrosion protection, although their heat resistance is typically limited to around 400°C. dar-techinc.comnbchao.com

Table 1: Research Findings on Titanate-Based Heat Resistant Coatings

| Titanate Type | Formulation Details | Key Findings | Temperature Resistance | Citation(s) |

| Butyl Titanate (monomer or polymer) | Formulated with leafing aluminum and other metal pigments. | The titanate hydrolyzes to form a polymeric titanium oxide film that bonds the pigment and protects the substrate. | Up to 600°C | dar-techinc.com |

| Organic Titanate | Used to modify silicone resin-based paints. | Enables air-drying/curing at room temperature, eliminating the need for baking. Forms stable Ti-O-Si links. | Above 400°C | dar-techinc.com |

| n-Butyl Titanate | Used as a base material with aluminum powder. | Requires heat treatment at 300-500°C to form a high-strength film. | Up to 500°C | nbchao.com |

| Poly Butyl Titanate (PBT) | Used as a binder in paints for chimney stacks, exhaust silencers, etc. | Provides both heat and corrosion resistance. | Not specified | roopalproducts.com |

The film formation mechanism for coatings containing this compound is primarily a chemical curing process involving hydrolysis and polycondensation. dar-techinc.comdoxuchem.com When exposed to atmospheric moisture, the alkoxy groups (butoxy and ethoxy) on the titanate molecule begin to hydrolyze, replacing the -OR groups with hydroxyl (-OH) groups and releasing the corresponding alcohols (butanol and ethanol). tib-chemicals.com

This hydrolysis is a critical first step, and its rate is highly sensitive to moisture levels. tib-chemicals.com The resulting titanium hydroxyl species are unstable and rapidly undergo condensation reactions with each other or with unhydrolyzed alkoxide groups. These reactions form stable titanium-oxygen-titanium (Ti-O-Ti) bonds, leading to the growth of a polymeric network. dar-techinc.comcas.cz As the solvent evaporates and the cross-linking reactions proceed, the liquid coating solidifies into a hard, durable film of polymeric titanium oxide. dar-techinc.comdoxuchem.com

In formulations blended with other resins like silicones, the titanate acts as a cross-linking catalyst. dar-techinc.com It reacts with hydroxyl groups on the silicone polymer chains to form Ti-O-Si bonds, creating a cross-linked inorganic-organic hybrid network. dar-techinc.com This process significantly enhances the thermal stability and mechanical properties of the coating.

Durability studies on coatings containing titanates focus on their resistance to environmental factors such as heat, moisture, and corrosive agents. The final inorganic or hybrid film provides excellent thermal stability. mcc-hamburg.de Studies on TiO₂/SiO₂ composite coatings, which can be prepared from precursors like tetrabutyl titanate and tetraethyl orthosilicate, show that the formation of Ti-O-Si bonds improves the adhesion and durability of the coating on substrates like ceramics. cas.cz The wash-durability of TiO₂ coatings on textiles, a measure of the coating's adhesion and robustness, has also been investigated, showing that such functional coatings can withstand numerous washing cycles while retaining their properties. researchgate.net The longevity of these coatings is directly related to the integrity of the cross-linked network and its adhesion to the substrate. mcc-hamburg.dedar-techinc.com

Advanced Spectroscopic and Analytical Characterization of Butyl Ethyl Titanate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of titanium alkoxides like butyl ethyl titanate in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the organic ligands attached to the titanium center in this compound. The chemical shifts of the protons and carbons in the ethyl (-OCH₂CH₃) and butyl (-OCH₂CH₂CH₂CH₃) groups are sensitive to their bonding environment, including the degree of oligomerization of the titanate in solution.

In a mixed alkoxide system like this compound, the presence of different alkoxy groups can lead to complex spectra due to the potential for ligand exchange and the formation of various oligomeric species in solution. However, by comparing the spectra to those of the parent homoleptic alkoxides, titanium tetraethoxide and titanium tetrabutoxide, the signals corresponding to the ethyl and butyl groups can be assigned.

The ¹H NMR spectrum is expected to show characteristic signals for the methylene (B1212753) (-OCH₂) and methyl (-CH₃) protons of both the ethyl and butyl chains. Similarly, the ¹³C NMR spectrum will display distinct resonances for each carbon atom in the two different alkyl chains. The integration of the ¹H NMR signals can be used to determine the relative ratio of the ethyl and butyl groups in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Ligands

| Ligand | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl | -OCH₂ CH₃ | ~4.0 - 4.4 | ~68 - 72 |

| -OCH₂CH₃ | ~1.2 - 1.4 | ~18 - 22 | |

| Butyl | -OCH₂ CH₂CH₂CH₃ | ~4.0 - 4.3 | ~69 - 73 |

| -OCH₂CH₂ CH₂CH₃ | ~1.5 - 1.8 | ~35 - 39 | |

| -OCH₂CH₂CH₂ CH₃ | ~1.3 - 1.5 | ~19 - 23 | |

| -OCH₂CH₂CH₂CH₃ | ~0.9 - 1.0 | ~13 - 15 |

Note: These are approximate ranges based on data for related titanium alkoxides. Actual shifts can vary depending on the solvent, concentration, and degree of oligomerization.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of atoms within the butyl and ethyl ligands of this compound. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. wikipedia.orgnews-medical.net In the context of this compound, a COSY spectrum would show cross-peaks connecting the -OCH₂ and -CH₃ protons of the ethyl group, and adjacent methylene and methyl groups within the butyl chain, thus confirming the integrity of each alkyl group. news-medical.net

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment maps the correlation between protons and their directly attached carbons. wikipedia.orgcreative-biostructure.com An HSQC spectrum of this compound would show cross-peaks linking each proton signal to its corresponding carbon signal, providing a definitive assignment of the ¹³C NMR spectrum. libretexts.org

These 2D NMR experiments are crucial for confirming the structure of the mixed alkoxide and for studying dynamic processes such as ligand exchange in solution. acs.orgfigshare.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the bonding and functional groups present in this compound and its derivatives.

The FTIR and Raman spectra of this compound are dominated by the vibrational modes of the alkoxy ligands. However, the key region of interest for understanding the core structure lies in the lower frequency range where the vibrations of the Ti-O and Ti-O-Ti linkages occur.

Ti-O Stretching Vibrations : The stretching vibrations of the titanium-oxygen bonds are typically observed in the region of 600-700 cm⁻¹. These bands can be complex due to the presence of both terminal and bridging alkoxy groups in the oligomeric structures that titanium alkoxides often form in the liquid state. researchgate.net

Ti-O-Ti Vibrations : The formation of oxo-bridges (Ti-O-Ti) during hydrolysis and condensation results in characteristic vibrational modes in the 700-850 cm⁻¹ range. researchgate.net

Ti-C Vibrations : While less commonly the focus, vibrations involving the titanium-carbon bonds of the alkoxy groups can also be observed, though they are often coupled with other skeletal modes.

C-H and C-C Vibrations : The higher frequency region of the spectra is characterized by the C-H stretching vibrations (around 2800-3000 cm⁻¹) and C-C stretching and bending vibrations of the ethyl and butyl chains.

Table 2: Characteristic Vibrational Frequencies for this compound Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretching | 2850 - 2980 | FTIR, Raman |

| C-H bending | 1350 - 1470 | FTIR, Raman |

| C-O stretching | 1000 - 1150 | FTIR, Raman |

| Ti-O-C stretching | 900 - 1100 | FTIR, Raman |

| Ti-O-Ti stretching | 700 - 850 | FTIR, Raman |

| Ti-O stretching | 600 - 700 | FTIR, Raman |

FTIR spectroscopy is an excellent tool for real-time monitoring of the sol-gel process, which involves the hydrolysis and condensation of this compound to form titanium dioxide-based materials. researchgate.netresearchgate.net By tracking the changes in the infrared spectrum over time, the kinetics of these reactions can be studied.

The key spectral changes observed during this process include:

A decrease in the intensity of the bands associated with the C-H and C-O vibrations of the butoxy and ethoxy groups as they are cleaved from the titanium center during hydrolysis.

The appearance of a broad band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of newly formed Ti-OH groups and adsorbed water.

The growth of bands in the 700-850 cm⁻¹ region, indicating the formation of Ti-O-Ti bridges as the condensation reaction proceeds. researchgate.net

This ability to monitor the reaction progress makes FTIR an indispensable technique in the synthesis of materials from this compound precursors.

X-ray Diffraction (XRD) for Crystalline Phase Analysis of Derived Materials

X-ray Diffraction (XRD) is the primary analytical technique used to determine the crystalline structure and identify the phases of the solid materials, typically titanium dioxide (TiO₂), produced from the thermal treatment of this compound precursors. arxiv.orgresearchgate.netijsrst.com The arrangement of atoms in a crystalline solid creates a unique diffraction pattern when exposed to X-rays, allowing for phase identification and characterization.

When a gel derived from the hydrolysis and condensation of this compound is calcined at elevated temperatures, it crystallizes into one or more of the common polymorphs of TiO₂: anatase, rutile, and brookite. Each of these phases has a distinct crystal structure and, consequently, a unique XRD pattern. arxiv.org

Anatase : Generally formed at lower calcination temperatures (around 400-600 °C), the anatase phase is often desired for photocatalytic applications. Its most intense diffraction peak is typically observed at 2θ ≈ 25.3°. arxiv.org

Rutile : This is the most thermodynamically stable phase of TiO₂ and is typically formed at higher temperatures (above 600-700 °C). The primary diffraction peak for rutile is found at 2θ ≈ 27.4°.

Brookite : This phase is often formed under specific synthesis conditions and can coexist with anatase and rutile.

By analyzing the positions and intensities of the diffraction peaks, one can identify the crystalline phases present, estimate their relative proportions, and calculate the average crystallite size using the Scherrer equation. ijsrst.com This information is critical for correlating the synthesis conditions with the final properties of the TiO₂ material.

Table 3: Characteristic XRD Peaks for TiO₂ Polymorphs

| Crystalline Phase | Crystal System | Major Diffraction Peaks (2θ) | JCPDS Card No. |

| Anatase | Tetragonal | 25.3°, 37.8°, 48.0°, 53.9°, 55.1° | 21-1272 |

| Rutile | Tetragonal | 27.4°, 36.1°, 41.2°, 54.3°, 56.6° | 21-1276 |

| Brookite | Orthorhombic | 25.3°, 25.7°, 30.8°, 36.2°, 48.1° | 29-1360 |

Electron Microscopy (TEM, SEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for investigating the morphology, size, and aggregation of nanoparticles and structures formed from titanate precursors like this compound. These analyses are typically performed on the solid-state materials, such as titanium dioxide (TiO2), obtained after the sol-gel process and subsequent thermal treatment.

Transmission Electron Microscopy (TEM) offers higher magnification and resolution, enabling the visualization of individual nanoparticles, their crystal structure, and their size distribution. acs.orgthaiscience.info For TiO2 nanoparticles derived from precursors like tetra-n-butyl titanate, TEM analysis shows that primary particles are often quasi-spherical. thaiscience.infoaau.dk High-resolution TEM (HR-TEM) can even resolve the lattice fringes of crystalline TiO2, confirming the presence of specific phases like anatase or rutile. The average particle size can be accurately determined from TEM images, which is crucial for understanding the material's properties. For example, TiO2 particles prepared from titanium tetra-n-butoxide (TTB) at neutral or alkaline pH show primary particle sizes around 3 nm, which then form larger secondary aggregates. aau.dk

Key Research Findings from Electron Microscopy of Titanate-Derived Materials:

Morphology: Particles are often spherical or quasi-spherical, but can form wires and platelets depending on synthesis conditions. thaiscience.infoe3s-conferences.org

Size: Primary particle sizes can be controlled at the nanometer scale (e.g., 3-20 nm), which is critical for applications in photocatalysis and sensing. thaiscience.infoaau.dk

Aggregation: TEM and SEM are effective in showing how primary nanoparticles aggregate to form larger secondary structures, influencing the material's porosity and surface area. aau.dk

Crystallinity: Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can confirm the crystalline nature (e.g., anatase phase) of the synthesized nanoparticles. researchgate.net

Table 1: Morphological Characteristics of TiO₂ Nanoparticles from Alkoxide Precursors This table presents typical data obtained for analogous titanium alkoxide systems.

| Parameter | Technique | Typical Observation | Reference |

|---|---|---|---|

| Particle Shape | TEM | Quasi-spherical | thaiscience.info |

| Primary Particle Size | HR-TEM | ~3 nm | aau.dk |

| Secondary Aggregates | SEM/TEM | 300-500 nm clusters | aau.dk |

| Crystallinity | SAED | Polycrystalline anatase | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) Spectroscopy is a versatile technique used for two primary purposes in the study of titanate systems. Firstly, it can monitor the hydrolysis and condensation reactions during the sol-gel process. Secondly, it is widely used to determine the optical properties, particularly the band gap energy, of the resulting semiconductor materials like TiO2.

During the synthesis of TiO2, the formation of titanium-oxo clusters can be tracked by changes in the UV absorption spectra. While a detailed quantitative analysis can be complex, the kinetics of nanoparticle formation, including hydrolysis, condensation, and aggregation, can be followed.

For the characterization of the final TiO2 material, UV-Vis diffuse reflectance spectroscopy (DRS) is commonly employed. The material absorbs UV light, leading to the excitation of electrons from the valence band to the conduction band. The wavelength at which this absorption begins is related to the material's band gap energy (Eg). The band gap can be calculated from the reflectance data using the Kubelka-Munk function and a Tauc plot. semanticscholar.orgresearchgate.net For TiO2 derived from titanium alkoxides, the band gap is a critical parameter for photocatalytic applications. The anatase phase of TiO2 typically exhibits a band gap of around 3.2 eV. journalajopacs.com Studies have shown that the interaction of TiO2 with other materials, such as reduced graphene oxide (rGO), can lead to a narrowing of the band gap, enhancing its activity under visible light. researchgate.net

Key Research Findings from UV-Vis Spectroscopy:

Band Gap Energy: The optical band gap of anatase TiO2 nanoparticles synthesized from titanate precursors is consistently determined to be around 3.2 eV. journalajopacs.com

Phase Influence: The band gap value is dependent on the crystalline phase, with anatase having a slightly larger band gap than rutile.

Doping/Composite Effects: The incorporation of dopants or the formation of composites can alter the absorption spectrum and reduce the band gap, which is a key strategy for developing visible-light-active photocatalysts. researchgate.net

Table 2: Optical Band Gap of TiO₂ Derived from Titanate Precursors This table presents typical data obtained for analogous titanium alkoxide systems.

| Material | Precursor System | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| Anatase TiO₂ | Tetraisopropyl Orthotitanate | 3.27 | semanticscholar.org |

| Anatase TiO₂ | General Alkoxide | ~3.2 | journalajopacs.com |

| TiO₂ Cube | Titanium Alkoxide | 3.08 | researchgate.net |

| TiO₂@rGO Composite | Titanium Alkoxide + GO | 2.91 - 2.98 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental and Chemical State Analysis

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with electron microscopy and provides rapid elemental analysis of a sample. e3s-conferences.orgresearchgate.net By analyzing the characteristic X-rays emitted from the sample when bombarded by an electron beam, EDS can identify the elements present and their relative abundance. For materials derived from this compound, EDS would be used to confirm the presence of titanium and oxygen and to detect any potential impurities or dopants introduced during synthesis. researchgate.nete3s-conferences.org It is particularly useful for creating elemental maps, which show the spatial distribution of different elements across a sample's surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides more detailed information about elemental composition, empirical formula, and the chemical and electronic state of the elements within a material. semanticscholar.orgaip.org For titanate-derived TiO2, XPS is crucial for determining the oxidation state of titanium. The high-resolution spectrum of the Ti 2p region typically shows two peaks, Ti 2p3/2 and Ti 2p1/2. For stoichiometric TiO2, the Ti 2p3/2 peak is located at a binding energy of approximately 458.5-459.0 eV, which is characteristic of the Ti4+ oxidation state. semanticscholar.orgdergipark.org.tr The presence of lower oxidation states, such as Ti3+, which can be created by annealing in a reducing atmosphere, would result in a shift of these peaks to lower binding energies. semanticscholar.orgdergipark.org.tr The O 1s spectrum can also be analyzed to distinguish between oxygen in the TiO2 lattice and oxygen in surface hydroxyl groups. dergipark.org.tr

Key Research Findings from XPS and EDS Analysis:

Elemental Composition: EDS confirms the primary elemental makeup (Ti, O) of the synthesized materials. researchgate.nete3s-conferences.org

Stoichiometry: XPS can provide quantitative analysis of the surface composition, confirming the stoichiometry of TiO2.

Oxidation State: XPS is the definitive technique for confirming the dominant Ti4+ oxidation state in TiO2 and for identifying the presence of defect states like Ti3+. semanticscholar.orgdergipark.org.tr

Table 3: Typical XPS Binding Energies for TiO₂ Films This table presents typical data obtained for analogous titanium alkoxide systems.

| Spectral Region | Oxidation State | Binding Energy (eV) | Reference |

|---|---|---|---|

| Ti 2p₃/₂ | Ti⁴⁺ | 458.5 - 459.0 | semanticscholar.org |

| Ti 2p₁/₂ | Ti⁴⁺ | 464.3 - 464.7 | semanticscholar.org |

| Ti 2p₃/₂ | Ti³⁺ (defect state) | ~457.1 | dergipark.org.tr |

| O 1s | Lattice Oxygen (O²⁻) | ~530.0 | dergipark.org.tr |

Thermal Analysis Techniques (DTA/TG) for Decomposition and Phase Transitions

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are essential for studying the thermal stability of titanate precursors and the transformation of the amorphous gel into crystalline TiO2. uni-siegen.deeag.com